2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide is a complex organic compound that features a benzimidazole ring fused with a piperidine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reactions carried out at reflux temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as NMR spectroscopy and mass spectrometry, are employed to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The acetamide group can contribute to the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
Bilastine: A similar compound with a benzimidazole core, used as an antihistamine.
Mizolastine: Another benzimidazole derivative with antihistamine properties.
Uniqueness
2-[4-(1H-1,3-benzodiazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-2-28-20-10-6-5-9-19(20)23-21(27)15-26-13-11-16(12-14-26)22-24-17-7-3-4-8-18(17)25-22/h3-10,16H,2,11-15H2,1H3,(H,23,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRVQBKEZIZTLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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